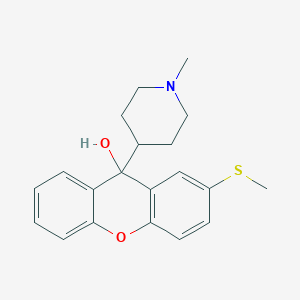
Cyano-(4-fluorophenyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyano-(4-fluorophenyl)cyanamide is an organic compound characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to a cyanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Cyano-(4-fluorophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction involves nucleophilic addition and desulfurization under mild conditions, providing good to excellent yields of substituted cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous-flow processes and safer electrophilic cyanation reagents have been developed to enhance the efficiency and safety of industrial production .
化学反応の分析
Types of Reactions
Cyano-(4-fluorophenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted cyanamides and related compounds.
科学的研究の応用
Cyano-(4-fluorophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and functionalized polymers.
作用機序
The mechanism of action of cyano-(4-fluorophenyl)cyanamide involves its interaction with molecular targets through its cyano and fluorophenyl groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance binding affinity to specific targets .
類似化合物との比較
Similar Compounds
Cyano-(4-chlorophenyl)cyanamide: Similar structure but with a chlorine atom instead of fluorine.
Cyano-(4-methylphenyl)cyanamide: Contains a methyl group instead of fluorine.
Cyano-(4-nitrophenyl)cyanamide: Contains a nitro group instead of fluorine.
Uniqueness
Cyano-(4-fluorophenyl)cyanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design .
特性
CAS番号 |
60253-46-5 |
|---|---|
分子式 |
C8H4FN3 |
分子量 |
161.14 g/mol |
IUPAC名 |
cyano-(4-fluorophenyl)cyanamide |
InChI |
InChI=1S/C8H4FN3/c9-7-1-3-8(4-2-7)12(5-10)6-11/h1-4H |
InChIキー |
IHGDRHGBJAZRKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


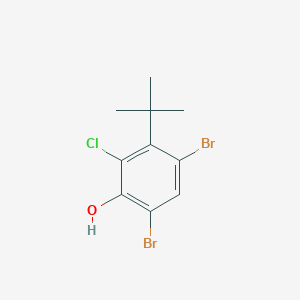


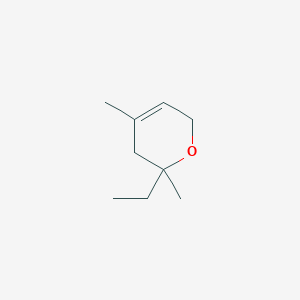
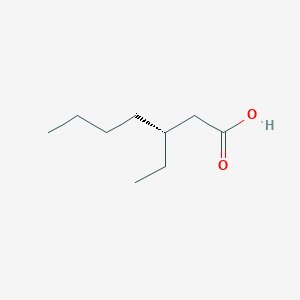



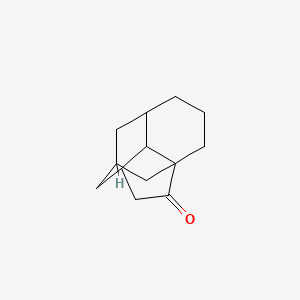
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
